molecular formula C5H8N2OS B1645170 5-Thiazolemethanamine, 2-methoxy- CAS No. 937662-77-6

5-Thiazolemethanamine, 2-methoxy-

Cat. No. B1645170
CAS RN: 937662-77-6
M. Wt: 144.2 g/mol
InChI Key: JWUZBESCMDKWCP-UHFFFAOYSA-N
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Description

“5-Thiazolemethanamine, 2-methoxy-” is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is also known by other synonyms such as “2-Methoxy5-thiazolemethanamine” and "(2-methoxy-1,3-thiazol-5-yl)methanamine" .

Scientific Research Applications

5-Thiazolemethanamine, 2-methoxy-: A Comprehensive Analysis

Therapeutic Applications: “5-Thiazolemethanamine, 2-methoxy-”, also known as “(2-methoxy-1,3-thiazol-5-yl)methanamine”, is a thiazole derivative that has garnered attention for its potential therapeutic applications. While specific research studies are not readily available in the search results, thiazole derivatives are generally known for their biological activities, including antitumor and cytotoxic effects . They have been studied for their efficacy against various human tumor cell lines.

Industrial Applications: In addition to therapeutic uses, thiazole derivatives may also have industrial applications. The details of these applications are not specified in the search results, but they could involve chemical synthesis processes or as intermediates in the production of more complex compounds.

Antifungal Activity: Some thiazole derivatives have been synthesized and screened for antifungal activity . This suggests that “5-Thiazolemethanamine, 2-methoxy-” could potentially be used in research related to antifungal agents.

Chemical Synthesis: Thiazole compounds are often used in chemical synthesis as building blocks for more complex molecules. This includes pharmaceuticals and agrochemicals, where the thiazole ring can contribute to the biological activity of the final product.

Biomedical Research: Thiazoles have been mentioned in the context of biomedical research, particularly in the synthesis of poly(2-oxazoline)s . While not directly related to “5-Thiazolemethanamine, 2-methoxy-”, it indicates a broader interest in thiazole compounds within this field.

Lanthanide Analysis: Although not directly linked to “5-Thiazolemethanamine, 2-methoxy-”, thiazoles may play a role in lanthanide analysis due to their complexation properties . This could be an area of future research application.

properties

IUPAC Name

(2-methoxy-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUZBESCMDKWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937662-77-6
Record name 1-(2-methoxy-1,3-thiazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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